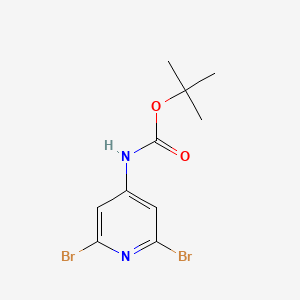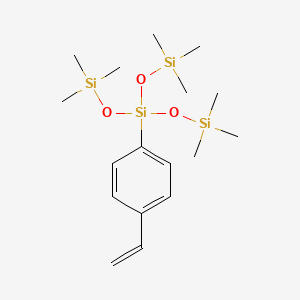
p-Vinylphenyltris(trimethylsiloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Vinylphenyltris(trimethylsiloxy)silane: is a chemical compound with the molecular formula C17H34O3Si4 and a molecular weight of 398.79 g/mol . It is also known by its systematic name 3-(4-Ethenylphenyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane . This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a tris(trimethylsiloxy)silane moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of p-Vinylphenyltris(trimethylsiloxy)silane typically involves the reaction of vinylphenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: : p-Vinylphenyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the vinyl group, to form saturated derivatives.
Substitution: The silane groups can participate in substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Chemistry: : p-Vinylphenyltris(trimethylsiloxy)silane is used as a precursor in the synthesis of advanced materials, including polymers and siloxane-based compounds .
Biology and Medicine: : In biological research, this compound is used in the development of biocompatible materials and as a reagent in the synthesis of bioactive molecules .
Industry: : Industrial applications include its use as a coupling agent in the production of silicone-based materials, adhesives, and coatings .
Mecanismo De Acción
The mechanism of action of p-Vinylphenyltris(trimethylsiloxy)silane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl and silane groups . These groups can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to p-Vinylphenyltris(trimethylsiloxy)silane include:
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsiloxy groups.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the vinyl functionality.
Vinyltriethoxysilane: Similar to vinyltrimethoxysilane but with ethoxy groups.
Uniqueness: : The uniqueness of this compound lies in its combination of a vinyl group with a phenyl ring and tris(trimethylsiloxy)silane moiety, which imparts distinct reactivity and properties compared to other silane compounds .
Propiedades
Número CAS |
18547-54-1 |
|---|---|
Fórmula molecular |
C17H34O3Si4 |
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3 |
Clave InChI |
YSCPNRPKVJPFNI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


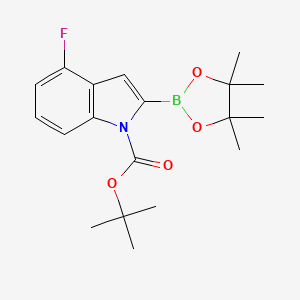
![N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12502582.png)
![1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B12502587.png)
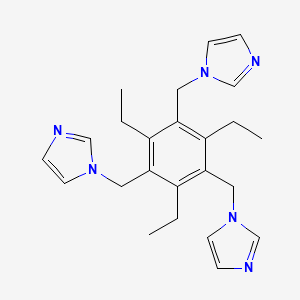
![Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate](/img/structure/B12502599.png)
![2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B12502605.png)
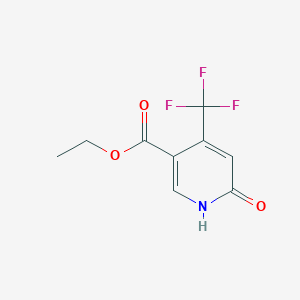
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502620.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12502631.png)
![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502634.png)


![4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12502644.png)
